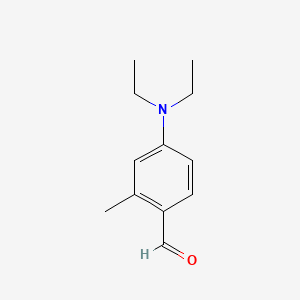
4-(Diethylamino)-2-methylbenzaldehyde
Cat. No. B1345213
Key on ui cas rn:
92-14-8
M. Wt: 191.27 g/mol
InChI Key: KCZRCYBAYWJVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04162162
Procedure details


A solution of 50 g. (0.3785 mole) 1-indanone and 77.75 g. of 93% 4-diethylamino-2-methylbenzaldehyde in 150 ml. of ethanol was stirred and 94 ml. of a solution of warm (approx. 30° C.) 25% aqueous sodium hydroxide was added. This reaction mixture was heated to reflux for 45 minutes. A solid precipitate began appearing after 30 minutes. Next, the mixture was cooled to about 5° C. and the precipitate filtered and washed with petroleum ether. After air drying, the resulting solid was washed with water until the wash material was pH 7.0. The washed precipitate was recrystallized from 80% aqueous ethanol to yield 92.6 g. (80.1% yield) of 2-(4'-diethylamino-2'-methylbenzylidene)-1-indanone (m.p. 133.5°-134.5° C.), U.V. spectra and ε values are set forth in Table 3 below. The structure was confirmed by both infrared and nuclear magnetic resonance spectra.




Yield
80.1%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[CH2:11]([N:13]([CH2:23][CH3:24])[C:14]1[CH:21]=[CH:20][C:17]([CH:18]=O)=[C:16]([CH3:22])[CH:15]=1)[CH3:12].[OH-].[Na+]>C(O)C>[CH2:23]([N:13]([CH2:11][CH3:12])[C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[C:2]2[CH2:3][C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[C:1]2=[O:10])=[C:16]([CH3:22])[CH:15]=1)[CH3:24] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.3785 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC2=CC=CC=C12)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C1=CC(=C(C=O)C=C1)C)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 45 minutes
|
|
Duration
|
45 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with petroleum ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After air drying
|
WASH
|
Type
|
WASH
|
|
Details
|
the resulting solid was washed with water until the wash material
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The washed precipitate was recrystallized from 80% aqueous ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 92.6 g
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(C1=CC(=C(C=C2C(C3=CC=CC=C3C2)=O)C=C1)C)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 80.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
